Regioisomeric Differentiation: 2,5-Dichloro vs. 2,3-Dichloro and 2,4-Dichloro Substitution Patterns
The 2,5-dichlorophenoxy substitution pattern on the target compound (CAS 1217781-70-8) is regioisomerically distinct from the 2,3-dichloro (CAS 1217676-26-0) and 2,4-dichloro (CAS 1217706-55-2) analogs. In 4-aryloxyproline-based HCV NS3 protease inhibitors, moving the chlorine atom around the phenyl ring yielded three isomers, all with binding affinities <100 nM, but the most potent isomer was specifically the one with optimized chlorine positioning [1]. A comparative NMR conformational analysis of tetrapeptide inhibitors differing only at the 4-aryloxy-substituted P2 proline position demonstrated that aryl substituent orientation directly governs inhibitor potency when bound to the NS3 protease [2]. While direct IC50 data for the isolated methyl ester intermediates are not publicly available, the established SAR from the full tetrapeptide context demonstrates that chlorine regiochemistry is a critical determinant of target binding, not a trivial substitution [2].
| Evidence Dimension | Chlorine substitution regiochemistry effect on target binding |
|---|---|
| Target Compound Data | 2,5-dichlorophenoxy substitution; (2S,4S) configuration retained |
| Comparator Or Baseline | 2,3-dichlorophenoxy analog (CAS 1217676-26-0) and 2,4-dichlorophenoxy analog (CAS 1217706-55-2) with identical (2S,4S) configuration |
| Quantified Difference | In HCV NS3 tetrapeptide inhibitors, all three chloro regioisomers showed <100 nM binding; the most potent regioisomer was specifically identified by SAR optimization (exact values not reported for free methyl ester intermediates) |
| Conditions | HCV NS3 protease tetrapeptide inhibitor series; transferred NOE NMR and restrained conformational searching |
Why This Matters
For procurement of a key intermediate in a structure-activity relationship (SAR) program, using the incorrect dichloro regioisomer may abolish or significantly reduce target potency, as demonstrated by the chlorine-position-dependent binding in NS3 protease inhibitors.
- [1] ScienceDirect Topics: Proline Derivative. Moving the chlorine atom around the phenyl ring gave three isomers all with binding affinities < 100 nM, the most potent being identified via SAR. View Source
- [2] Goudreau, N. et al. J. Med. Chem. 2004, 47 (1), 123–132. NMR structural characterization of peptide inhibitors bound to the Hepatitis C virus NS3 protease: design of a new P2 substituent. View Source
